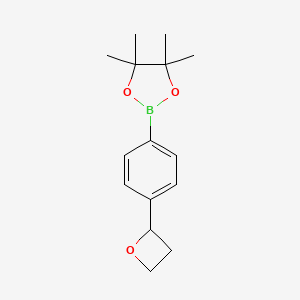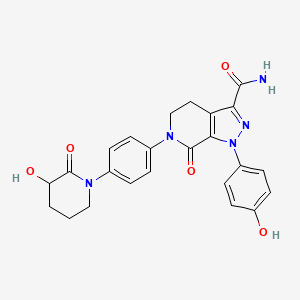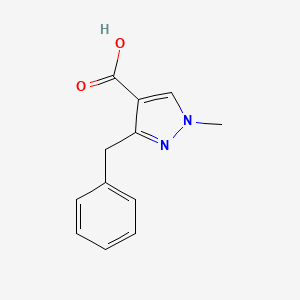
Diisopropyl Cromoglicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl Cromoglicate is a synthetic compound known for its role as a mast cell stabilizer. It is derived from cromoglicic acid, which is traditionally used to prevent the release of inflammatory chemicals such as histamine from mast cells. This compound is significant in the management of allergic reactions and asthma .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diisopropyl Cromoglicate involves the esterification of cromoglicic acid with isopropyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final pharmaceutical-grade compound .
化学反応の分析
Types of Reactions: Diisopropyl Cromoglicate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used
科学的研究の応用
Diisopropyl Cromoglicate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Investigated for its role in stabilizing mast cells and preventing the release of histamine, making it useful in allergy research.
Medicine: Explored for its potential in treating allergic conditions and asthma by preventing mast cell degranulation.
Industry: Utilized in the formulation of pharmaceutical products aimed at managing allergic reactions and asthma
作用機序
Diisopropyl Cromoglicate exerts its effects by stabilizing mast cells, thereby preventing the release of histamine and other inflammatory mediators. The compound inhibits the influx of calcium ions into mast cells, which is essential for the degranulation process. By blocking this pathway, this compound effectively reduces the symptoms of allergic reactions and asthma .
類似化合物との比較
Cromoglicic Acid: The parent compound from which Diisopropyl Cromoglicate is derived. It is also a mast cell stabilizer but is less lipophilic compared to its diisopropyl ester.
Sodium Cromoglicate: A sodium salt form of cromoglicic acid, commonly used in inhalers and eye drops for asthma and allergic conjunctivitis.
Nedocromil Sodium: Another mast cell stabilizer with a similar mechanism of action but different chemical structure.
Uniqueness: this compound is unique due to its enhanced lipophilicity, which allows for better membrane penetration and more effective stabilization of mast cells compared to its parent compound, cromoglicic acid .
特性
分子式 |
C29H28O11 |
|---|---|
分子量 |
552.5 g/mol |
IUPAC名 |
propan-2-yl 5-[2-hydroxy-3-(4-oxo-2-propan-2-yloxycarbonylchromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C29H28O11/c1-15(2)37-28(33)24-11-18(31)26-20(7-5-9-22(26)39-24)35-13-17(30)14-36-21-8-6-10-23-27(21)19(32)12-25(40-23)29(34)38-16(3)4/h5-12,15-17,30H,13-14H2,1-4H3 |
InChIキー |
TUJIJGLBJJXNKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)








![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
